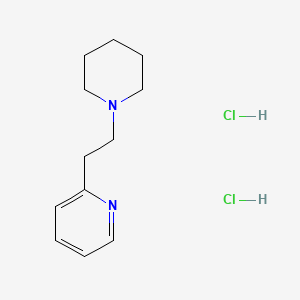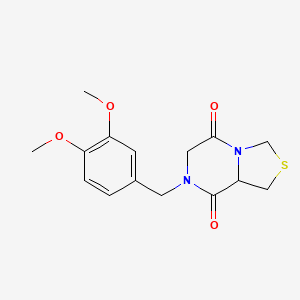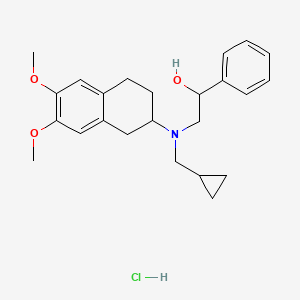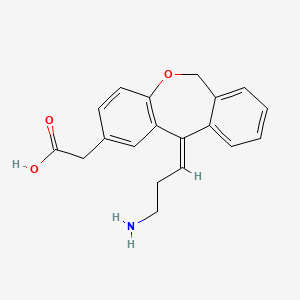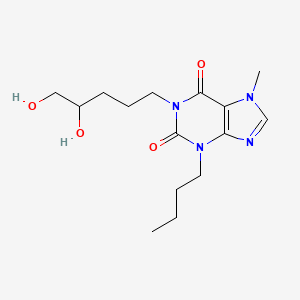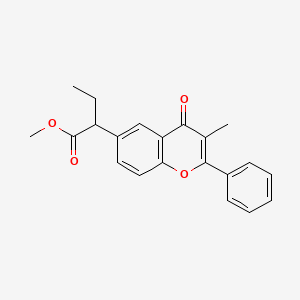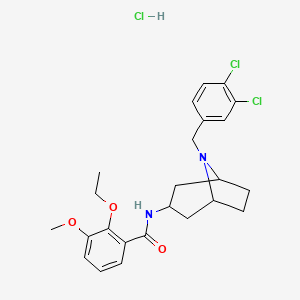
Octasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulfonate groups, which contribute to its high solubility in water and its ability to interact with various biological and chemical systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) typically involves a multi-step process:
Formation of the Triazine Core: The synthesis begins with the formation of the triazine core, which is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.
Vinylene Linkage Formation: The vinylene linkage is introduced through a coupling reaction, often involving a vinylene precursor and a suitable catalyst.
Final Assembly: The final compound is assembled by linking the sulfonated aromatic rings to the triazine core through imino linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without loss of efficiency or product quality.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products in compliance with safety regulations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinylene linkage and the aromatic rings.
Reduction: Reduction reactions can target the imino groups and the triazine core.
Substitution: The sulfonate groups can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonate groups enable it to interact with proteins and enzymes, making it useful in studies of enzyme inhibition and protein binding.
Medicine
Industry
In industry, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for use in aqueous formulations.
作用機序
The mechanism by which Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The sulfonate groups facilitate binding to these targets, while the triazine core and vinylene linkage provide structural stability.
類似化合物との比較
Similar Compounds
- Tetrasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino))bis(benzene-1,4-disulphonate)
- Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
Uniqueness
Compared to similar compounds, Octasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(methyl(2-sulphonatoethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is unique due to its higher degree of sulfonation and the presence of the vinylene linkage, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and strong interactions with biological molecules.
特性
CAS番号 |
93778-01-9 |
|---|---|
分子式 |
C38H32N12Na8O24S8 |
分子量 |
1481.2 g/mol |
IUPAC名 |
octasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-[methyl(2-sulfonatoethyl)amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C38H40N12O24S8.8Na/c1-49(13-15-75(51,52)53)37-45-33(43-35(47-37)41-27-19-25(77(57,58)59)9-11-29(27)79(63,64)65)39-23-7-5-21(31(17-23)81(69,70)71)3-4-22-6-8-24(18-32(22)82(72,73)74)40-34-44-36(48-38(46-34)50(2)14-16-76(54,55)56)42-28-20-26(78(60,61)62)10-12-30(28)80(66,67)68;;;;;;;;/h3-12,17-20H,13-16H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;;;;;/q;8*+1/p-8/b4-3+;;;;;;;; |
InChIキー |
QKFZFDZDXRUPRK-FSEHQYEXSA-F |
異性体SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CN(CCS(=O)(=O)[O-])C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCS(=O)(=O)[O-])NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



